Ethyl 6-oxo-6-(4-propylphenyl)hexanoate
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Overview
Description
Ethyl 6-oxo-6-(4-propylphenyl)hexanoate is an organic compound with the molecular formula C17H24O3. It is a member of the ester family, characterized by the presence of an ester functional group. This compound is known for its unique structure, which includes a hexanoate backbone with a propylphenyl substituent and an oxo group. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-oxo-6-(4-propylphenyl)hexanoate typically involves the esterification of 6-oxo-6-(4-propylphenyl)hexanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification process. The product is then purified through distillation or recrystallization to obtain the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.
Reduction: Reduction of the oxo group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the ethoxy group, forming amides or other esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: 6-oxo-6-(4-propylphenyl)hexanoic acid.
Reduction: 6-hydroxy-6-(4-propylphenyl)hexanoate.
Substitution: Amides or other esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-oxo-6-(4-propylphenyl)hexanoate is utilized in various fields of scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and is used in studies involving esterification and hydrolysis reactions.
Biology: The compound is used in biochemical assays to study enzyme-catalyzed reactions involving esters.
Medicine: It is investigated for its potential pharmacological properties and as a model compound in drug development.
Industry: The compound finds applications in the production of fragrances and flavoring agents due to its ester functional group.
Mechanism of Action
The mechanism of action of ethyl 6-oxo-6-(4-propylphenyl)hexanoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. In biochemical assays, the ester group can be hydrolyzed by esterases, leading to the formation of the corresponding acid and alcohol. The oxo group can also participate in redox reactions, influencing the compound’s reactivity and interaction with other molecules.
Comparison with Similar Compounds
Ethyl 6-oxo-6-(4-propylphenyl)hexanoate can be compared with other similar compounds such as:
Ethyl 6-oxo-6-(4-propoxyphenyl)hexanoate: Similar structure but with a propoxy group instead of a propyl group, leading to different reactivity and applications.
Ethyl 6-oxo-6-(4-methylphenyl)hexanoate: Contains a methyl group instead of a propyl group, affecting its physical and chemical properties.
Ethyl 6-oxo-6-(4-ethylphenyl)hexanoate: Features an ethyl group, which influences its solubility and reactivity compared to the propyl derivative.
Properties
IUPAC Name |
ethyl 6-oxo-6-(4-propylphenyl)hexanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O3/c1-3-7-14-10-12-15(13-11-14)16(18)8-5-6-9-17(19)20-4-2/h10-13H,3-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNSVOYUADPLIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)CCCCC(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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